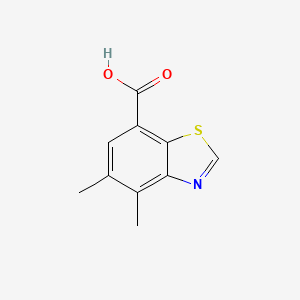![molecular formula C16H16O2 B2958147 3'-Methyl-[1,1'biphenyl]-4-yl)methyl acetate CAS No. 2109439-91-8](/img/structure/B2958147.png)
3'-Methyl-[1,1'biphenyl]-4-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of biphenyl, which is a molecule composed of two connected phenyl rings . The “3’-Methyl” part suggests a methyl group attached to the third carbon of one of the phenyl rings. The “[1,1’biphenyl]-4-yl)methyl acetate” part suggests an acetate group attached to the fourth carbon of the other phenyl ring via a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely involve two phenyl rings connected at the 1 and 1’ positions, with a methyl group on the 3’ position of one ring, and an acetate group attached to the 4 position of the other ring via a methyl group .Chemical Reactions Analysis
Again, while specific reactions involving “3’-Methyl-[1,1’biphenyl]-4-yl)methyl acetate” are not available, similar compounds can undergo a variety of reactions. For example, the Friedel-Crafts acylation reaction can be used to introduce an acyl group into the aromatic ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, methyl acetate, a related compound, is a flammable liquid with a pleasant smell . Biphenyl, another related compound, has a molecular weight of 168.2344 .Applications De Recherche Scientifique
Isochroman Derivatives and Crystallization
Studies on isochroman derivatives, similar in structure to the biphenyl compounds, have revealed their tendency to crystallize in chiral space groups. These findings are significant for understanding the crystalline properties and potential applications in material science and enantioselective synthesis processes. The research highlights the structural stability provided by weak C-H...O hydrogen bonding, leading to the formation of a three-dimensional network in some compounds (Palusiak et al., 2004).
Novel Synthons for Terphenyls Synthesis
Research on the synthesis of 6-Aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-one presents a novel method for producing 1,3-terphenyls from aryl ketones. This procedure allows for the creation of symmetrical, unsymmetrical, and heteroaryl terphenyls in a single step, demonstrating the versatility of related chemical frameworks in organic synthesis (Ram & Goel, 1996).
Structural and Reactivity Studies
Investigations into the structure and reactivity of stabilized phosphorane compounds provide insights into the dynamics of cis and trans isomers and their reactions with active carbonyl compounds. Such studies are crucial for developing synthetic strategies and understanding reaction mechanisms in organic chemistry (Kayser & Hooper, 1990).
Experimental and Theoretical Analysis
A combined experimental and theoretical study on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl)acetate provides detailed information on molecular and chemical properties, showcasing the impact of structural elements on chemical reactivity and properties. This research is essential for the development of new materials and pharmaceuticals (Gültekin et al., 2020).
Phenylacetic Acid Derivatives
The production of phenylacetic acid derivatives by Curvularia lunata highlights the potential of microbial synthesis in producing complex organic compounds. Such studies pave the way for the development of biotechnological approaches to chemical synthesis (Varma et al., 2006).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds, such as benzylic halides, typically interact with various enzymes and receptors in the body .
Mode of Action
It is known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, including those involved in the metabolism of aromatic compounds .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
Similar compounds are known to interact with various enzymes and receptors, leading to changes in cellular function .
Propriétés
IUPAC Name |
[4-(3-methylphenyl)phenyl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-4-3-5-16(10-12)15-8-6-14(7-9-15)11-18-13(2)17/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVQCSVSGFUYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
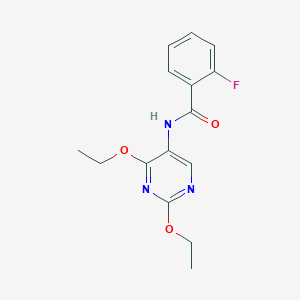
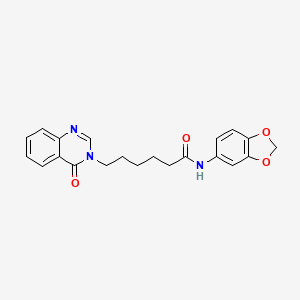
![methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2958070.png)

![N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2958072.png)
![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2958073.png)
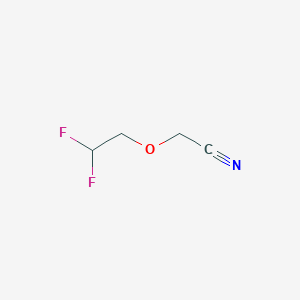
![5-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2958076.png)
![N-(7-oxaspiro[3.5]nonan-1-yl)-2-(m-tolyl)acetamide](/img/structure/B2958079.png)
![N-(3-methoxyphenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B2958080.png)
![1-(1,3-Benzodioxol-5-yl)-2-{[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2958082.png)
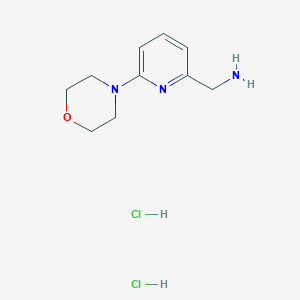
![1-(4-methoxyphenyl)-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime](/img/structure/B2958084.png)
